molecular formula C20H20N2O6 B11026434 N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11026434
M. Wt: 384.4 g/mol
InChI Key: PSYKYAJAWLDSFK-UHFFFAOYSA-N
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Description

“N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” is a complex organic compound that features a benzodioxole ring, a dimethoxyphenyl group, and a pyrrolidine-3-carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Construction of the pyrrolidine ring: This can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Amide bond formation: The final step involves coupling the pyrrolidine derivative with a carboxylic acid or its derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up processes.

Chemical Reactions Analysis

Types of Reactions

“N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “This compound” lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H20N2O6

Molecular Weight

384.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C20H20N2O6/c1-25-14-4-5-15(17(9-14)26-2)22-10-12(7-19(22)23)20(24)21-13-3-6-16-18(8-13)28-11-27-16/h3-6,8-9,12H,7,10-11H2,1-2H3,(H,21,24)

InChI Key

PSYKYAJAWLDSFK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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